molecular formula C21H26N2O3S B3935729 N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide

N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide

Cat. No. B3935729
M. Wt: 386.5 g/mol
InChI Key: DKVXASUTGBYNQE-UHFFFAOYSA-N
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Description

N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZP and belongs to the class of piperazine derivatives. BZP has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of BZP is not fully understood. However, it has been suggested that BZP acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. BZP has also been shown to increase the release of dopamine and norepinephrine in the brain.
Biochemical and Physiological Effects:
BZP has been shown to exhibit various biochemical and physiological effects. It has been shown to increase locomotor activity, reduce anxiety-like behavior, and exhibit antipsychotic and antidepressant effects in animal models. BZP has also been shown to increase the release of dopamine and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured in animal models. However, BZP has some limitations as well. It has a short half-life, and its effects can be short-lived. BZP can also exhibit some adverse effects, such as hyperthermia and seizures, at high doses.

Future Directions

There are several potential future directions for research on BZP. One possible direction is to investigate its potential use in the treatment of drug addiction. Another direction is to further explore its antipsychotic and antidepressant effects. Additionally, more research is needed to fully understand the mechanism of action of BZP and its effects on the brain. Further studies are also needed to investigate the long-term effects of BZP and its potential for abuse.
In conclusion, BZP is a promising compound with potential therapeutic applications. Its synthesis method is relatively simple, and its effects can be easily measured in animal models. However, further research is needed to fully understand its mechanism of action and potential side effects. The future directions for research on BZP are numerous and offer exciting possibilities for the development of new treatments.

Scientific Research Applications

BZP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. BZP has also been investigated for its potential use in the treatment of drug addiction and as an analgesic.

properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-27(25,26)23(20-10-6-3-7-11-20)17-21(24)22-14-12-19(13-15-22)16-18-8-4-2-5-9-18/h2-11,19H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVXASUTGBYNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide
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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide
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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide

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